molecular formula C11H10Cl2N2 B1331651 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile CAS No. 339009-45-9

2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile

Cat. No. B1331651
CAS RN: 339009-45-9
M. Wt: 241.11 g/mol
InChI Key: QTBMTYBKXIUHHH-BQYQJAHWSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile, also known as DDACN, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile and widely used compound, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Chemical Reactions and Synthesis

The compound has been studied in various chemical reactions. For instance, it participates in [3+2] cycloaddition reactions, as demonstrated in the reaction with acrylonitrile to produce methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate (Bourhis & Vercauteren, 1994). Moreover, its structure and infrared spectral properties have been analyzed in detail, shedding light on the polarization of the C=C bond in the molecule and its dual molecular and zwitterionic character (Binev & Binev, 1997).

Pharmacological Research

The compound has shown potential in pharmacological research. For instance, a derivative of this compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified as a nonpeptidic agonist of the urotensin-II receptor, useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).

Crystallography and Material Science

This chemical has also been explored in material science, particularly in crystallography. The Z and E isomers of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, were investigated using X-ray diffraction and DFT calculations, revealing insights into the stability and molecular interactions of these isomers (Tammisetti et al., 2018).

Chemical Complexes and Interactions

The compound's interactions in forming chemical complexes have been studied. For example, its reaction with hydridobis (dimethyl- or diphenylglyoximato)-pyridinecobalt to form 1-cyanoethyl complexes has been documented, offering insights into the structure and behavior of these complexes (Misono et al., 1967).

Fluorescence and Photochemical Behavior

The effects of dimethylamino substitution on the fluorescence properties of (dimethylamino)arylacrylonitrile derivatives have been examined, highlighting the influence of molecular packing on their photochemical behavior (Percino et al., 2013).

properties

IUPAC Name

(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c1-15(2)7-8(6-14)10-4-3-9(12)5-11(10)13/h3-5,7H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBMTYBKXIUHHH-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353304
Record name 7F-017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339009-45-9
Record name 7F-017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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